6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Brand Name: Vulcanchem
CAS No.: 6266-97-3
VCID: VC7825528
InChI: InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H
SMILES: CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

CAS No.: 6266-97-3

Cat. No.: VC7825528

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride - 6266-97-3

Specification

CAS No. 6266-97-3
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H
Standard InChI Key AFFAKYIZHAGJMU-UHFFFAOYSA-N
SMILES CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl
Canonical SMILES CC1CC2=CC(=C(C=C2C[NH2+]1)OC)OC.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a tetrahydroisoquinoline scaffold, a bicyclic system comprising a benzene ring fused to a piperidine ring. Key substituents include:

  • 6,7-Dimethoxy groups: These electron-donating moieties enhance solubility and influence binding affinity to biological targets.

  • 3-Methyl group: A hydrophobic substituent that modulates steric interactions and metabolic stability.

  • Hydrochloride salt: Improves crystallinity and bioavailability .

The molecular formula C12H18ClNO2\text{C}_{12}\text{H}_{18}\text{ClNO}_2 corresponds to a monoisotopic mass of 243.7298 g/mol, with a density suitable for storage at room temperature .

Physicochemical Characteristics

  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) but insoluble in water.

  • Stability: Stable under ambient conditions but sensitive to strong acids, bases, and oxidizing agents.

  • Spectroscopic Data: Nuclear magnetic resonance (NMR) spectra typically show distinct signals for methoxy protons (δ 3.70–3.85 ppm) and aromatic protons (δ 6.50–7.10 ppm) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multi-step reactions, often starting from 1,2,3,4-tetrahydroisoquinoline precursors. A representative pathway includes:

Acetylation and Nitration

1,2,3,4-Tetrahydroisoquinoline is acetylated using acetic anhydride under cooled conditions to yield 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone . Subsequent nitration with nitric and sulfuric acids introduces nitro groups, which are later reduced to amines.

Methoxylation and Methylation

Bromination of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide with bromine in glacial acetic acid introduces halogens at positions 5 and 8 . Methoxy groups are installed via nucleophilic substitution using methanol under basic conditions, followed by methylation at position 3 using methyl iodide.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability and handling properties .

Process Optimization

  • Catalysts: Lewis acids like boron trifluoride improve reaction efficiency.

  • Purification: Column chromatography (silica gel, gradient elution with methanol/dichloromethane) achieves >95% purity .

  • Yield: Typical yields range from 50–65%, depending on reaction conditions .

Pharmacological Applications

Central Nervous System (CNS) Targeting

The compound’s structural analogy to endogenous neurotransmitters enables interactions with:

  • Dopamine Receptors: Modulates D2-like receptors, potentially aiding Parkinson’s disease therapy .

  • Adrenergic Receptors: Binds α2-adrenoceptors, suggesting applications in hypertension and anxiety disorders.

Cardiovascular Effects

  • Vasodilation: Methoxy groups enhance nitric oxide release, promoting vasorelaxation .

  • Antihypertensive Activity: Preclinical studies indicate dose-dependent blood pressure reduction in rodent models.

Role in Drug Discovery

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the tetrahydroisoquinoline scaffold have revealed:

  • Methoxy Positioning: 6,7-Dimethoxy configurations optimize receptor affinity compared to mono-methoxy analogs.

  • Methyl Substitution: 3-Methyl groups reduce first-pass metabolism by cytochrome P450 enzymes .

Analogue Development

  • Bronchorelaxing Agents: Patent EP1708999A1 discloses derivatives with potent β2-adrenergic agonist activity for asthma treatment .

  • Anticancer Candidates: Analogues with chloro substituents exhibit pro-apoptotic effects in leukemia cell lines (IC50: 2–5 µM) .

Industrial and Academic Utilization

Research Applications

  • Lead Optimization: Used in high-throughput screening to identify CNS-active candidates.

  • Mechanistic Studies: Fluorescently tagged derivatives enable receptor localization assays.

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